molecular formula C12H14O4 B096870 Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, ethyl ester CAS No. 16546-01-3

Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, ethyl ester

Cat. No. B096870
CAS RN: 16546-01-3
M. Wt: 222.24 g/mol
InChI Key: VLSGACWGKWLNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, ethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as mephenytoin, and it is commonly used as a reference standard for the analysis of drugs in biological fluids.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Anticoagulants : Oxiranecarboxylic acid derivatives are used as intermediates in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data for such a compound, specifically 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, has been reported, demonstrating its purity and structural integrity (Qing Wang et al., 2017).

Chemical Reactions and Derivatives

  • Chromane Derivatives : Oxiranecarboxylic acid ethyl esters have been involved in reactions leading to chromane derivatives. Their structures and conformations are confirmed through various spectroscopic methods (M. Ciolkowski et al., 2009).
  • Formation of Aminothiazoles : These compounds react with dithiadiphosphetane disulfide, leading to the formation of substituted aminothiazole-4-carboxylic acid ethyl esters. Their structures are established through spectroscopic means and X-ray crystallographic investigation (Boźenna Golankiewicz et al., 1985).

Application in Pharmaceutical Synthesis

  • Synthesis of GABA Transporter Substances : Tritium-labeled derivatives of oxiranecarboxylic acid, such as (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid, have been synthesized for determining the efficacy of potential GABA transporter substances in vitro (R. Schirrmacher et al., 2000).

Pharmaceutical and Chemical Research

  • Cancer Chemoprevention : Specifically, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a derivative, has shown promise in cancer chemoprevention. It is biosynthetically related to ferulic acid and exhibits significant biological effects against colon and tongue cancers (M. Curini et al., 2006).

properties

CAS RN

16546-01-3

Product Name

Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, ethyl ester

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C12H14O4/c1-3-15-12(13)11-10(16-11)8-4-6-9(14-2)7-5-8/h4-7,10-11H,3H2,1-2H3

InChI Key

VLSGACWGKWLNCR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(O1)C2=CC=C(C=C2)OC

Canonical SMILES

CCOC(=O)C1C(O1)C2=CC=C(C=C2)OC

Other CAS RN

16546-01-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethanol free sodium ethoxide was mixed with 200 ml. of toluene and cooled to 0°C. A solution of p-methoxybenzaldehyde, 56.0 g. (0.412 mole), and ethyl chloroacetate, 50.5 g. (0.412 mole), in 200 ml. of toluene was added at such a rate that the temperature remained below 10°C. After stirring at 24°C. for 16 hours, the mixture was washed twice with 400 ml. portions of water and dried over anhydrous sodium sulfate. The solvent was evaporated to give a yellow liquid of about 80% purity (81.2 g.). The liquid solidified on standing at 5°C. and was further purified by washing with a small volume of cold ethanol to give pale yellow crystals of ethyl 3-(4-methoxyphenyl)-2,3-epoxypropionate having a melting point of between 40° and 43°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, ethyl ester

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